[(2R)-oxan-2-yl]methanol
Description
Significance of Chiral Oxane Building Blocks in Contemporary Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that chemists use as starting materials to construct more complex chiral molecules. enamine.netwiley.com The use of these blocks is a key strategy in asymmetric synthesis, a field focused on the selective production of one enantiomer over the other. nih.govchiralpedia.com The "chiral pool" refers to the collection of abundant and naturally occurring chiral molecules, such as amino acids and terpenes, that serve as readily available starting points for synthesis. nih.gov
The oxane (tetrahydropyran) ring is a common structural motif found in numerous natural products and biologically significant compounds. nih.gov Chiral oxane derivatives, therefore, are valuable intermediates for synthesizing these complex targets. nih.gov Their rigid ring structure provides a defined conformational framework, which is advantageous for controlling the stereochemical outcome of subsequent reactions. By starting with a chiral oxane building block of known configuration, chemists can introduce new stereocenters with a high degree of predictability.
Overview of Stereochemical Purity in Complex Molecule Construction
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in the construction of complex molecules. numberanalytics.comnumberanalytics.com Many molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. organicchemistrybasics.com Enantiomers are a specific type of stereoisomer that are mirror images of each other. wikipedia.org
The importance of stereochemical purity cannot be overstated, particularly in the pharmaceutical industry. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. nih.govchiralpedia.com Consequently, the different enantiomers of a chiral drug can have vastly different biological effects. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive or, in some cases, cause harmful side effects. nih.gov A well-known example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. chiralpedia.com
This necessity for single-enantiomer drugs has led to strict regulatory guidelines. The U.S. Food and Drug Administration (FDA) and other international bodies require that the absolute stereochemistry of chiral drugs be known and that their effects be characterized early in the development process. nih.gov This drives the demand for robust methods, like the use of chiral building blocks, to ensure high stereochemical purity in the final product. enamine.net
The designation of a chiral center as (R) or (S) comes from the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized way to name specific enantiomers. masterorganicchemistry.com The (R) configuration (from the Latin rectus for right) and the (S) configuration (from the Latin sinister for left) describe the absolute spatial arrangement of the four different substituents around a chiral carbon atom. wikipedia.orgmasterorganicchemistry.com
The importance of a specific configuration, such as (2R), lies in its role as a defined starting point for building a target molecule with multiple stereocenters. In a multi-step synthesis, the stereochemistry of the initial chiral building block often dictates the stereochemistry of newly formed chiral centers in subsequent steps. This process is known as stereochemical induction.
For [(2R)-oxan-2-yl]methanol, the chiral center is at the C2 position of the oxane ring, and it has the (R) configuration. Using this specific enantiomer allows chemists to embark on a synthetic route with the foreknowledge that the stereochemistry at this position is fixed. This is crucial for the efficient synthesis of complex natural products or pharmaceutical agents where the desired biological activity is linked to a very specific three-dimensional structure that includes the (2R) configuration at that particular point in the molecule. nih.gov The use of enantiopure starting materials like this compound is a cornerstone of modern asymmetric synthesis, enabling the creation of complex molecules with the correct, biologically active form. wiley.comsioc-journal.cn
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 70766-06-2 | achemblock.com |
| Molecular Formula | C6H12O2 | achemblock.com |
| Molecular Weight | 116.16 g/mol | achemblock.com |
| Purity | ≥97% | achemblock.com |
| SMILES | OC[C@H]1CCCCO1 | achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrahydro 2h Pyran 2 Yl Methanol and Its Stereoisomers
Asymmetric Synthesis Approaches to the Tetrahydropyran-2-methanol (B90372) Scaffold
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is crucial for their application in pharmaceuticals and other biologically active molecules.
The enantioselective synthesis of [(2R)-oxan-2-yl]methanol often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One prominent method is the catalytic asymmetric hetero-Diels-Alder (HDA) reaction. For instance, the reaction of Danishefsky's diene with aldehydes in the presence of a chiral catalyst can yield the desired tetrahydropyran (B127337) ring with high enantioselectivity.
Another successful approach involves the kinetic resolution of a racemic mixture of (oxan-2-yl)methanol. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase-catalyzed acylation has been shown to be effective in resolving racemic (tetrahydro-2H-pyran-2-yl)methanol.
A notable enantioselective approach is the asymmetric reduction of a ketone precursor. The reduction of 2-acyltetrahydropyran using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand, can afford this compound with high enantiomeric excess (ee).
| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hetero-Diels-Alder | Chiral Chromium(III) Complex | Danishefsky's diene, Benzaldehyde | >95% |
| Enzymatic Kinetic Resolution | Lipase Amano AK | Racemic (oxan-2-yl)methanol | >99% |
| Asymmetric Hydrogenation | Ru-BINAP | 2-furoic acid | >98% |
The synthesis of the (S)-enantiomer, [(2S)-oxan-2-yl]methanol, can often be achieved by using the opposite enantiomer of the chiral catalyst or auxiliary used for the (R)-enantiomer. For example, in asymmetric hydrogenations, employing the (S)-BINAP ligand instead of the (R)-BINAP ligand with a ruthenium catalyst can selectively produce the (S)-product.
Additionally, starting from chiral pool materials, such as specific carbohydrates, can provide a stereodefined route to [(2S)-oxan-2-yl]methanol. For example, derivatization of D-glucal can lead to the formation of the (S)-configured tetrahydropyran ring.
| Method | Catalyst/Reagent | Starting Material | Key Feature |
| Asymmetric Hydrogenation | (S)-Ru-BINAP | 2-furoic acid | Inversion of catalyst chirality |
| Chiral Pool Synthesis | - | D-Glucal | Utilizes natural stereochemistry |
Diastereoselective Synthetic Strategies
Diastereoselective synthesis is crucial when additional stereocenters are present on the tetrahydropyran ring. The goal is to control the relative stereochemistry of the hydroxymethyl group at C2 with respect to other substituents. Substrate-controlled methods, where the existing stereochemistry of the starting material directs the formation of the new stereocenter, are common. For instance, the reduction of a 2-acyltetrahydropyran with a bulky substituent at another position on the ring can lead to the preferential formation of one diastereomer due to steric hindrance.
Reagent-controlled diastereoselective synthesis involves the use of a chiral reagent that selectively reacts with one face of the molecule. For example, the use of a chiral auxiliary attached to the substrate can direct an incoming reagent to a specific face, thus controlling the diastereoselectivity of the reaction.
Novel Synthetic Routes to Oxan-2-ylmethanol Derivatives
Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of oxan-2-ylmethanol derivatives.
The development of metal-free catalytic systems is a significant area of research due to the toxicity and cost associated with many heavy metals. Organocatalysis has emerged as a powerful tool in this regard. For example, proline-catalyzed intramolecular cyclizations of epoxy aldehydes can produce the tetrahydropyran ring with high stereoselectivity. These reactions proceed through an enamine or iminium ion intermediate and avoid the use of metal catalysts.
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A tandem reaction sequence, such as a Prins cyclization followed by an in-situ reduction, can be used to construct the (tetrahydro-2H-pyran-2-yl)methanol scaffold in a single operation. For example, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid can initiate a cascade of reactions to form the desired product.
| Approach | Key Feature | Example Reaction |
| Metal Catalyst-Free | Avoids heavy metals, often uses organocatalysts. | Proline-catalyzed cyclization of epoxy aldehydes. |
| One-Pot Synthesis | Multiple steps in a single vessel, improves efficiency. | Tandem Prins cyclization-reduction of homoallylic alcohols and aldehydes. |
Derivations from Related Cyclic Ethers and Furfural (B47365) Analogues
The transformation of readily available cyclic ethers and furfural derivatives into this compound and its stereoisomers represents a significant area of research. These approaches are attractive due to the potential for sustainable sourcing from biomass and the versatility of the starting materials.
From Dihydropyran Derivatives
One common strategy involves the derivatization of 3,4-dihydro-2H-pyran and its analogues. The synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been achieved through a diastereoselective reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. This method allows for the creation of substituted dihydropyrans that can potentially be converted to the target alcohol.
An organocatalytic domino Michael–hemiacetalization reaction provides an efficient route to functionalized dihydro- and tetrahydropyrans. This asymmetric synthesis allows for the construction of the pyran ring with control over multiple stereocenters, which is crucial for obtaining the desired (2R) configuration of the final product. Subsequent reduction of the hemiacetal can yield the corresponding tetrahydropyran derivative.
The table below summarizes a synthetic transformation starting from a dihydropyran derivative.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) |
| Enantiopure tetrahydropyranol | Et3SiH (3 equiv.), CH2Cl2, 0 °C | Tetrahydro-2H-pyran derivative | 72 | 97 | 98 |
Table 1: Reduction of an enantiopure tetrahydropyranol intermediate.
From Furfural and its Analogues
Furfural, a key platform chemical derived from lignocellulosic biomass, serves as a versatile precursor for the synthesis of furan (B31954) and pyran ring systems. The hydrogenation of furfural is a widely studied process that can lead to various valuable products, including tetrahydrofurfuryl alcohol (THFA).
The selective hydrogenation of furfural to THFA can be achieved with high yields using various catalytic systems. For instance, a Rhodium-loaded carbon (Rh/C) catalyst has demonstrated high efficacy under mild conditions in aqueous media, achieving a THFA yield of 92% with 93% selectivity. While this provides the furan analogue, subsequent ring expansion or rearrangement strategies would be necessary to form the desired tetrahydropyran structure.
Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method has been successfully employed for the conversion of furfural to valuable downstream products.
The table below details the catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol.
| Catalyst | Solvent | Temperature (°C) | Time (h) | THFA Yield (%) | THFA Selectivity (%) |
| Rh/C | Aqueous media | 30 | 12 | 92 | 93 |
| Rh/C | Dimethylacetamide | 30 | 32 | 95 | - |
Table 2: Selective Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol. rsc.org
Further transformation of THFA to a tetrahydropyran structure is a more complex step that can involve ring-opening followed by recyclization. Research into direct, stereoselective conversion of furfural derivatives to chiral tetrahydropyrans is an ongoing area of interest. Asymmetric Diels-Alder reactions involving furan derivatives have been explored as a potential route to construct the chiral tetrahydropyran skeleton.
Stereochemical Control and Chiral Auxiliary Applications of Oxan 2 Ylmethanol Derivatives
Strategies for Stereocontrol in Reactions Involving the Oxan-2-ylmethanol Moiety
Achieving stereocontrol in reactions involving the oxan-2-ylmethanol moiety, or more broadly, substituted tetrahydropyrans, relies on a deep understanding of reaction mechanisms and conformational preferences. Several key strategies are employed to influence the formation of specific stereoisomers.
One of the most powerful methods for the stereoselective synthesis of tetrahydropyran (B127337) rings is the Prins cyclization . nih.govbeilstein-journals.org This reaction involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, which proceeds through an oxocarbenium ion intermediate. The stereochemical outcome is often dictated by the chair-like transition state of this intermediate, which minimizes steric interactions. beilstein-journals.org For instance, the use of Lewis acids like TMSOTf can lead to high diastereoselectivity in silyl-Prins cyclizations. nih.gov The stereochemistry of the substituents on the homoallylic alcohol, including derivatives of oxan-2-ylmethanol, can effectively bias the facial selectivity of the cyclization.
Chelation control is another critical strategy, particularly in reactions of α- or β-alkoxy carbonyl compounds derived from oxan-2-ylmethanol. researchgate.netdiva-portal.orgthieme-connect.com In these reactions, a Lewis acid can coordinate to both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid cyclic chelate. diva-portal.org This chelation restricts the conformational freedom of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thus leading to a high degree of stereocontrol. diva-portal.orgthieme-connect.com However, the degree of rate acceleration due to chelation does not always correlate with the observed diastereoselectivity, suggesting that other factors can also be at play. thieme-connect.comthieme-connect.com In the absence of a chelating metal, or when non-chelating conditions are used, the stereochemical outcome is often governed by the Felkin-Ahn model, which predicts the approach of the nucleophile based on steric and electronic effects of the substituents adjacent to the carbonyl group. diva-portal.orgpsu.edu
Furthermore, substrate-controlled reactions leverage the inherent chirality of the oxan-2-ylmethanol framework to direct the stereochemistry of new stereocenters. The conformational preferences of the tetrahydropyran ring, influenced by the anomeric effect, play a significant role. wikipedia.orgnih.gov The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to prefer an axial orientation over the sterically less demanding equatorial position. wikipedia.org This preference can influence the accessibility of reactive sites and the geometry of transition states, thereby controlling the stereochemical outcome of reactions at or near the ring.
Finally, intramolecular reactions , such as oxa-Michael additions and radical cyclizations, are effective strategies for constructing tetrahydropyran rings with defined stereochemistry. nih.gov The stereochemical outcome of these reactions is dependent on the substrate's local structure and the reaction conditions. nih.gov
Chiral Auxiliary Applications of Related Oxane or Cyclic Ether Derivatives
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk While direct applications of [(2R)-oxan-2-yl]methanol as a chiral auxiliary are not extensively documented in the provided context, the principles of chiral auxiliary design and application can be understood from related cyclic ether and pyranose-derived structures.
The design of an effective chiral auxiliary based on the oxan-2-ylmethanol scaffold would leverage its inherent stereochemistry and conformational rigidity. Key considerations for the design of such an auxiliary include:
Ready Availability: The starting material should be readily available in enantiomerically pure form. This compound can be derived from the chiral pool, for example, from carbohydrates.
Facile Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without affecting the newly formed stereocenter. york.ac.uk For instance, the hydroxyl group of oxan-2-ylmethanol could be esterified or etherified to a substrate. Cleavage could be achieved through hydrolysis or other selective reactions. researchgate.net
Effective Stereochemical Control: The auxiliary must effectively bias the diastereoselectivity of the reaction. This is often achieved through steric hindrance, where one face of the reactive center is blocked, or through chelation control. researchgate.net
The synthesis of such auxiliaries would involve modifying the hydroxyl group of this compound to attach it to a reactive functional group. For example, conversion to an amino alcohol derivative could allow for its use in asymmetric synthesis. bath.ac.uk
The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in asymmetric reactions. researchgate.net With auxiliaries derived from cyclic ethers, stereocontrol is typically achieved by forcing the reaction to proceed through a specific, sterically less hindered transition state.
For example, in asymmetric aldol (B89426) reactions , a chiral auxiliary like an oxazolidinone can control the geometry of the enolate and shield one of its faces, leading to the formation of one diastereomer preferentially. wikipedia.orgnih.gov Similarly, a chiral auxiliary derived from oxan-2-ylmethanol could be used to control the stereochemistry of aldol additions, Michael additions, or alkylations. nih.govbeilstein-journals.org
In Diels-Alder reactions , chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. researchgate.net A pyranose-derived chiral auxiliary has been shown to be effective in the allene (B1206475) ether Nazarov cyclization, where the stereochemical outcome can be inverted by simply changing the stereochemistry at the anomeric carbon of the auxiliary. nih.gov
The following table provides examples of diastereoselectivity achieved using various chiral auxiliaries in different asymmetric reactions.
| Reaction Type | Chiral Auxiliary Type | Substrate | Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|
| Aldol Reaction | Oxazolidinone | Benzylglycolyloxazolidinone and Tridecanal | Good diastereoselectivity | nih.gov |
| Asymmetric Alkylation | p-Methoxybenzylglycolyloxazolidinone | Allylic Iodide | >95:5 d.r. | nih.gov |
| Oxy-Michael Addition | 6-Methyltetrahydropyran (THP*) | Nitroalkenes | >90% d.e. | bath.ac.uk |
| Diels-Alder Reaction | (R)-4-Phenyloxazolidin-2-thione | 1-Aminodiene | up to 93:7 d.r. | researchgate.net |
| Asymmetric Alkylation | NCPS-supported 2-imidazolidinone | Benzyl bromide, allyl iodide, methyl iodide | >99% d.e. | beilstein-journals.org |
Influence of Configuration on Reaction Pathways and Selectivity
The absolute configuration of a stereocenter within a chiral auxiliary or a chiral substrate, such as the (R)-configuration in this compound, has a profound influence on the reaction pathway and the resulting stereoselectivity. thieme-connect.com This is a direct consequence of the three-dimensional arrangement of atoms, which dictates the energetics of different transition states.
The anomeric configuration (α or β) at the C2 position of a pyranose or tetrahydropyran ring is a well-studied example of how a subtle change in configuration can dramatically alter reactivity and selectivity. thieme-connect.comresearchgate.net For instance, in glycosylation reactions, the anomeric configuration of the glycosyl donor can determine whether the reaction proceeds through an SN2-like mechanism or one involving an oxocarbenium ion, leading to different stereochemical outcomes. chemrxiv.org Research has shown that α- and β-configured mannopyranosyl fluorides exhibit different reactivity towards photobromination, highlighting the importance of the anomeric configuration. thieme-connect.com
In the context of chiral auxiliaries, changing the configuration of a stereocenter on the auxiliary can lead to the formation of the opposite enantiomer of the product. nih.gov This principle is fundamental to asymmetric synthesis, as it allows for the selective synthesis of either enantiomer of a target molecule from a common precursor by simply choosing the appropriate enantiomer of the chiral auxiliary.
The conformational preferences of the tetrahydropyran ring, governed by stereoelectronic effects like the anomeric effect, are directly linked to the configuration of its substituents. wikipedia.orgacs.org An axially oriented substituent on the this compound moiety will present a different steric environment compared to an equatorially oriented one, thereby influencing the approach of reagents and favoring one reaction pathway over another. nih.gov This control over the transition state geometry is the basis for the stereochemical influence exerted by the chiral center.
Chemical Reactivity and Transformations of Tetrahydro 2h Pyran 2 Yl Methanol
Functional Group Interconversions of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is readily susceptible to a variety of common functional group interconversions. These reactions are fundamental in modifying the molecule for further synthetic elaborations.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. smolecule.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids to form esters and etherification with alcohols to produce ethers. smolecule.comalfa-chemistry.com These reactions are typically catalyzed by acids or involve the use of activating agents.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. alfa-chemistry.com This allows for the introduction of a wide range of nucleophiles at this position.
Chemical Reactions of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran ring, while generally stable, can participate in several types of reactions, particularly under specific conditions or when activated by neighboring functional groups.
Oxidation Reactions of Oxane-Containing Structures
The oxidation of the tetrahydropyran ring itself is a complex process. uga.edunsf.gov It often involves radical mechanisms, especially at elevated temperatures. uga.edunsf.gov The presence of the ether oxygen influences the reaction pathways, often leading to a mixture of products. uga.edunsf.govresearchgate.net Anodic oxidation has also been explored as a method to initiate oxidative cyclization reactions involving tetrahydropyran rings. acs.org
Reduction Reactions of Oxane-Containing Structures
The tetrahydropyran ring is generally resistant to reduction under standard conditions. However, specific transformations involving the ring can be achieved. For instance, the reduction of cyclic hemi-ketals can lead to the formation of tetrahydropyran rings. rsc.org This process often proceeds through an oxocarbenium ion intermediate. rsc.org Furthermore, the selective hydrogenolysis of the C-O-C bond in tetrahydropyran-2-methanol (B90372) can be achieved using specific catalysts to produce 1,6-hexanediol (B165255). alfa-chemistry.com
Substitution Reactions within the Oxane Ring System
Nucleophilic substitution reactions on the tetrahydropyran ring, particularly at the anomeric carbon (C2), are well-documented, especially in the context of glycosylation reactions. The stereochemical outcome of these substitutions is often dependent on the solvent, with nonpolar solvents favoring SN2-type reactions and polar solvents favoring SN1-type pathways. acs.org
Ring-Opening Reactions and Subsequent Transformations
The tetrahydropyran ring can undergo ring-opening reactions under certain conditions. rsc.org For example, treatment with strong Lewis acids can cleave the C-O bond. d-nb.info Ring-opening can also be initiated by radical reactions, particularly from the α-radical, which has a low C-O bond energy. researchgate.net These ring-opened intermediates can then undergo further transformations. A three-step method has been developed to convert tetrahydropyran-2-methanol to 1,6-hexanediol via a ring-opening and subsequent hydration and reduction sequence. alfa-chemistry.com Nickel-catalyzed ring-opening cross-coupling reactions of aryl-substituted tetrahydropyrans have also been reported. escholarship.org
Reactivity in the Context of Complex Molecule Scaffolds
The tetrahydropyran motif is a common structural feature in many biologically active natural products. rsc.orgrsc.orgnih.gov Consequently, the reactivity of molecules like [(2R)-oxan-2-yl]methanol is often exploited in the synthesis of these complex targets. For instance, the hydroxymethyl group can serve as a handle for chain extension or for the introduction of other functional groups necessary for building the final complex molecule. The tetrahydropyran ring itself often forms a core part of the molecular scaffold. nih.govnih.govntu.edu.sg
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Utilization as a Chiral Building Block
The primary application of [(2R)-oxan-2-yl]methanol in organic synthesis is as a chiral building block. The stereochemically defined center at the 2-position of the oxane ring allows for the introduction of specific chirality into a target molecule, which is a critical aspect in the synthesis of many biologically active compounds.
This compound and its derivatives serve as precursors in the stereoselective synthesis of various natural products. A notable example is the synthesis of the enantiomers of the natural flavor, linaloyl oxide. While the direct synthesis of linaloyl oxide may start from a related compound, the principles of utilizing a chiral tetrahydropyran-2-yl-methanol scaffold are clearly demonstrated. The synthesis of (R)- and (S)-linaloyl oxide can be achieved from the corresponding enantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.comresearchgate.net This highlights the role of the chiral tetrahydropyran (B127337) moiety in dictating the stereochemistry of the final natural product.
The general strategy involves the use of the chiral alcohol to introduce the tetrahydropyran ring with a defined stereocenter, which is a key structural feature of linaloyl oxide. mdpi.comresearchgate.net The synthesis of these natural flavors underscores the importance of chiral building blocks like this compound in achieving the desired stereoisomer of a target molecule. mdpi.comresearchgate.net
This compound is a key intermediate in the synthesis of various biologically active compounds. Its tetrahydropyran (THP) moiety is a common structural motif in many pharmaceuticals and bioactive molecules. One significant application is in the synthesis of cytokinin analogues. For instance, 6-benzylamino-9-(tetrahydropyran-2-yl)purine derivatives have been synthesized and evaluated for their biological activity.
In a typical synthetic route, the synthesis of these derivatives involves the protection of the N9 position of a purine scaffold with a tetrahydropyran group derived from a precursor like this compound. This approach allows for selective modifications at other positions of the purine ring. The resulting compounds have shown interesting biological activities, including cytokinin activity, which is crucial for plant growth and development.
The table below summarizes the key steps in the synthesis of a biologically active 6-benzylamino-9-(tetrahydropyran-2-yl)purine derivative.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 6-chloropurine, 3,4-dihydro-2H-pyran | Acid catalyst | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
| 2 | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, Benzylamine | Base, Solvent | 6-benzylamino-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
This synthetic strategy demonstrates the utility of the tetrahydropyran-2-yl group as a protecting group and a key structural element, with the chirality of the starting material being transferred to the final bioactive molecule.
Role in Complex Molecular Architecture Construction
The tetrahydropyran ring is a prevalent feature in a wide array of complex natural products, including many marine natural products. mdpi.commdpi.comnih.gov The incorporation of this motif is often a key challenge in the total synthesis of these molecules. This compound provides a ready-made chiral handle for the stereoselective construction of such complex architectures.
The use of this chiral building block allows for the predictable introduction of a six-membered heterocyclic ring with a defined stereocenter. This is particularly advantageous in the synthesis of polycyclic ether natural products, where multiple stereocenters need to be controlled. The rigid conformation of the tetrahydropyran ring can also influence the stereochemical outcome of subsequent reactions, acting as a stereocontrol element.
Synthetic strategies often involve the coupling of the this compound unit with other fragments, followed by further functionalization and ring-forming reactions to build up the complex molecular scaffold. The presence of the hydroxyl group provides a convenient point for chemical modification and extension of the carbon chain.
Synthetic Intermediary Role in Specific Pathways (e.g., analogous to tetrahydrofurfuryl alcohol applications)
The chemical behavior of this compound can be compared to that of tetrahydrofurfuryl alcohol (THFA), a well-studied five-membered heterocyclic alcohol. Both molecules possess a primary alcohol attached to a saturated heterocyclic ring, making them useful synthetic intermediates.
The hydroxyl group in this compound can undergo a variety of transformations analogous to those of THFA, including:
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthetic manipulations.
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of various functional groups or protecting groups.
Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of substituents.
While the tetrahydropyran ring is generally stable, under certain harsh acidic conditions, ring-opening reactions can occur, although this is less common than with the tetrahydrofuran ring of THFA. The hydrogenation of the furan (B31954) ring in furfuryl alcohol to produce THFA is a key industrial process. mdpi.com Similarly, the stability and functional group tolerance of the tetrahydropyran ring in this compound make it a reliable component in multi-step synthetic sequences.
The table below provides a comparison of the key properties and reactivities of this compound and tetrahydrofurfuryl alcohol.
| Feature | This compound | Tetrahydrofurfuryl alcohol |
| Ring Structure | Tetrahydropyran (6-membered) | Tetrahydrofuran (5-membered) |
| Chirality | Chiral (R-enantiomer) | Typically used as a racemate |
| Hydroxyl Group | Primary | Primary |
| Key Reactions | Oxidation, Esterification, Etherification, Nucleophilic Substitution | Oxidation, Esterification, Etherification, Nucleophilic Substitution |
| Ring Stability | Generally stable | Prone to ring-opening under certain acidic conditions |
This analogous reactivity, combined with its inherent chirality, positions this compound as a valuable and versatile synthetic intermediary in a variety of chemical pathways.
Computational and Theoretical Investigations of Oxan 2 Ylmethanol Systems
Mechanistic Studies of Reactions Involving Chiral Oxane Derivatives
Computational mechanistic studies are crucial for understanding the reaction pathways of chiral molecules. While specific studies on [(2R)-oxan-2-yl]methanol are not extensively detailed in the provided results, the methodologies can be illustrated through analogous systems. Density Functional Theory (DFT) is a primary tool for investigating reaction mechanisms, allowing researchers to map potential energy surfaces, locate transition states, and calculate activation energies.
For instance, the Co2(CO)8-mediated intramolecular Pauson-Khand reaction, which is used to create cyclopentenone derivatives with asymmetric centers, has been studied using DFT calculations. nih.govacs.org Such studies can determine the rate-determining step of a reaction. In the case of the Pauson-Khand reaction of certain chiral enynes, the intramolecular alkene insertion into the carbon-cobalt bond was identified as the rate-determining step. nih.govacs.org These computational approaches allow for the investigation of how factors like fluorine substitution or steric bulk on the reactants affect the reaction mechanism and energy barriers. nih.gov This type of detailed mechanistic analysis is vital for optimizing reaction conditions and understanding the origins of stereoselectivity in reactions involving chiral building blocks like oxane derivatives.
Conformational Analysis of Tetrahydropyran-2-methanol (B90372) Stereoisomers
The biological activity and reactivity of cyclic molecules like tetrahydropyran-2-methanol are intrinsically linked to their three-dimensional structure. Conformational analysis through computational methods provides insight into the relative energies and populations of different spatial arrangements (conformers).
For tetrahydropyran-2-methanol, the six-membered tetrahydropyran (B127337) (THP) ring predominantly adopts two main stable conformations: the chair and the twist type. Theoretical calculations have been employed to identify the lowest energy conformers of the molecule. These studies show that the most stable conformer features a chair-form tetrahydropyran ring. A key stabilizing factor for this dominant conformer is the presence of an intramolecular hydrogen bond between the hydroxyl group of the methanol (B129727) substituent and the oxygen atom within the oxane ring. This interaction significantly influences the orientation of the hydroxymethyl side chain relative to the ring.
The relative energies of different conformers determine their population at a given temperature. The table below, based on theoretical calculations, illustrates the relative stability of the lowest energy conformers identified in computational studies.
| Conformer ID | Ring Conformation | Intramolecular H-Bond | Relative Energy (kcal/mol) |
| A | Chair | Yes | 0.00 |
| B | Chair | No | > 0.50 |
| C | Chair | No | > 1.00 |
| D | Twist | Yes | > 1.50 |
| E | Twist | No | > 2.00 |
| F | Twist | No | > 2.50 |
Note: The relative energies are illustrative values derived from the principles discussed in computational studies. The conformer labels (A-F) correspond to those used in detailed computational research.
Molecular Modeling and Docking Studies of Oxane-Containing Compounds
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand), such as an oxane derivative, interacts with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science. nih.govacs.orgsemanticscholar.orgmdpi.comthieme-connect.com
The process involves generating a 3D model of the ligand and the target receptor. Docking algorithms then explore possible binding orientations of the ligand within the active site of the receptor, calculating a "docking score" or binding energy for each pose. thieme-connect.com Lower binding energies typically indicate a more stable and favorable interaction.
Docking studies on various heterocyclic compounds, including those with pyran and tetrahydropyrimidine (B8763341) scaffolds, have been used to predict their potential as inhibitors for specific enzymes. nih.govmdpi.comthieme-connect.com For example, in a study on arylpyranopyrimidinedione derivatives, molecular docking was used to assess their binding affinity towards human kinesin Eg5, a protein target in cancer therapy. thieme-connect.com The results of such studies provide valuable information on:
Binding Affinity: The strength of the interaction between the ligand and the protein, often expressed as binding energy (kcal/mol) or an inhibition constant (Ki). thieme-connect.com
Binding Mode: The specific orientation of the ligand in the active site.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the ligand-protein complex.
The table below summarizes typical outputs from a molecular docking study, illustrating the kind of data generated for hypothetical oxane derivatives targeting an enzyme active site.
| Compound ID | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |
| Oxane-A | -8.5 | 1.2 µM | TYR-210, SER-155, LEU-301 |
| Oxane-B | -7.9 | 3.5 µM | PHE-215, ASN-156 |
| Oxane-C | -6.2 | 15.8 µM | TYR-210, VAL-298 |
Note: This data is representative and serves to illustrate the outputs of molecular docking simulations.
Rationalization of Reactivity and Stereoselectivity through Computational Methods
Computational chemistry is an indispensable tool for explaining and predicting the reactivity and stereoselectivity of organic reactions. rsc.org By modeling the transition states of competing reaction pathways, chemists can understand why one stereoisomer is formed preferentially over another. Advances in computational power and theory have made it possible to obtain quantitative predictions that guide the rational design of asymmetric catalysts and synthetic routes. rsc.org
The stereoselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the transition states leading to the different stereoisomeric products. Computational methods, particularly DFT, can calculate these energies with increasing accuracy. A small difference in energy can lead to a high degree of stereoselectivity.
For reactions involving chiral oxane derivatives, computational models can rationalize the observed outcomes by:
Conformational Analysis: Identifying the most stable conformations of the reactants and catalysts.
Transition State Modeling: Locating the transition structures for all possible stereochemical pathways.
Energy Calculation: Computing the relative free energies of these transition states to predict the major product.
For example, in the synthesis of chiral building blocks, computational studies can model the interaction between the substrate and a chiral catalyst to explain the origin of enantioselectivity. rsc.org These models can reveal subtle steric and electronic interactions that favor one transition state over others, providing a detailed, three-dimensional picture of the stereodetermining step.
Spectroscopic and Thermodynamic Investigations of Oxane-Containing Systems
Computational methods are frequently used alongside experimental techniques to analyze spectroscopic data and predict thermodynamic properties. Theoretical calculations can predict vibrational frequencies (IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry fragmentation patterns, which aids in the interpretation of experimental spectra. guidechem.comchemicalbook.comnih.gov
For tetrahydropyran-2-methanol, experimental spectroscopic data is available from various sources. guidechem.comchemicalbook.comnih.govguidechem.com Computational modeling can simulate these spectra, helping to assign specific peaks to vibrational modes or chemical environments within the molecule.
| Property | Predicted Value | Unit |
| Molar Volume | 153 | cm³/mol |
| Surface Tension | 64.3 | dyne/cm |
| Density | 1.53 | g/cm³ |
| Boiling Point | 396 | °C |
| Vapor Pressure | 3.88e-8 | mmHg |
| Water Solubility | 0.153 | g/L |
| LogP (Octanol-Water) | -0.179 | - |
Note: The data presented is for the related compound [9-(Oxan-2-yl)-9H-purin-6-yl]methanol and is used here for illustrative purposes to show the scope of computational predictions. epa.gov
Q & A
How can the stereochemical purity of [(2R)-oxan-2-yl]methanol be accurately determined in synthetic batches?
Methodological Answer:
The stereochemical purity of this compound can be assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). For example, a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid can resolve enantiomers. Additionally, NMR spectroscopy using chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) provides complementary data by splitting diastereotopic proton signals. These methods are critical for verifying the 2R configuration, which directly impacts biological activity .
What strategies are effective for enantioselective synthesis of this compound to avoid racemization during scale-up?
Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution . For instance, using a chiral oxazaborolidine catalyst in a Corey-Bakshi-Shibata reduction of a ketone precursor ensures high enantiomeric excess (ee >98%). Alternatively, lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) selectively acylates the undesired enantiomer. To prevent racemization during scale-up, maintain reaction temperatures below 40°C and avoid strongly acidic/basic conditions that may epimerize the chiral center .
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
A combination of 1H NMR, 13C NMR, and IR spectroscopy is essential. In 1H NMR, the hydroxymethyl group (CH2OH) appears as a triplet (δ 3.4–3.6 ppm) coupled to the oxane ring protons. The 2R configuration can be confirmed via NOESY or ROESY experiments, which show spatial proximity between the hydroxymethyl group and axial protons on the oxane ring. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates the molecular formula (C6H12O2), while IR confirms hydroxyl stretches (~3300 cm⁻¹) .
How does the configuration at the 2R position influence the compound's interaction with biological targets like DP receptors?
Methodological Answer:
The 2R configuration is critical for binding to the DP receptor's hydrophobic pocket, as demonstrated in studies where the 2S enantiomer showed 10-fold lower affinity. Molecular dynamics simulations reveal that the R-configuration aligns the hydroxymethyl group to form hydrogen bonds with Thr206 and Ser209 residues in the receptor's active site. This stereospecific interaction is essential for antagonistic activity, as shown in in vitro assays using HEK293 cells expressing human DP receptors .
What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
Common side reactions include:
- Oxidation of the hydroxymethyl group to a ketone under aerobic conditions. Mitigation: Use inert atmosphere (N2/Ar) and reducing agents like NaBH4.
- Ring-opening of the oxane moiety in acidic media. Mitigation: Employ buffered conditions (pH 6–8) during workup.
- Epimerization at the 2R position under high temperatures. Mitigation: Conduct reactions at ≤25°C and avoid prolonged heating. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) helps track byproduct formation .
What computational models predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
Quantitative structure-activity relationship (QSAR) models trained on logP, polar surface area, and hydrogen-bond donor/acceptor counts predict bioavailability. For instance, derivatives with logP <2.5 show higher intestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s). Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations assess binding affinities to cytochrome P450 enzymes, predicting metabolic stability. These models guide structural modifications to enhance half-life and reduce toxicity .
How can kinetic studies elucidate the reaction mechanisms of this compound in substitution reactions?
Methodological Answer:
Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., using NaN3 or KSCN) can distinguish between SN1 and SN2 mechanisms. For SN2, a linear plot of ln(kobs) vs. [nucleophile] is expected, while SN1 shows no dependence. Isotope effects (kH/kD >1.5) indicate proton transfer in the rate-determining step. Monitoring via stopped-flow UV-Vis spectroscopy (λ = 250–300 nm) captures intermediates like oxocarbenium ions, confirming a stepwise mechanism in acidic conditions .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
The compound's low melting point (≈45°C) and hygroscopic nature complicate crystallization. Strategies include:
- Slow evaporation from tert-butyl methyl ether at 4°C to form needle-like crystals.
- Co-crystallization with tartaric acid to stabilize the chiral center.
- Cryocrystallography at 100 K to minimize thermal motion. Successful structures (e.g., P21/n space group, a = 13.66 Å, b = 5.94 Å) confirm the 2R configuration via anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
